Methyl 2'-amino-3'-cyano-6'-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate
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Overview
Description
Methyl 2’-amino-3’-cyano-6’-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and a pyran ring, making it a significant molecule in medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of Methyl 2’-amino-3’-cyano-6’-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate typically involves a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters . The reaction conditions often include the presence or absence of a catalyst, and the process can be carried out in various solvents such as ethanol. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the indole and pyran rings.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 2’-amino-3’-cyano-6’-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole and pyran rings play a crucial role in its biological activity, allowing it to bind to enzymes and receptors in the body. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar compounds include other spiro-indole derivatives and pyran-based molecules. Compared to these compounds, Methyl 2’-amino-3’-cyano-6’-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate is unique due to its specific functional groups and the combination of indole and pyran rings
Similar compounds include:
- Spiro[indole-3,4’-pyran] derivatives
- Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives
- Coumarin-based heterocycles
This detailed overview provides a comprehensive understanding of Methyl 2’-amino-3’-cyano-6’-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H15N3O6 |
---|---|
Molecular Weight |
369.3 g/mol |
IUPAC Name |
methyl 6'-amino-5'-cyano-2'-(2-methoxy-2-oxoethyl)-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate |
InChI |
InChI=1S/C18H15N3O6/c1-25-13(22)7-12-14(16(23)26-2)18(10(8-19)15(20)27-12)9-5-3-4-6-11(9)21-17(18)24/h3-6H,7,20H2,1-2H3,(H,21,24) |
InChI Key |
IQUQOCCVWLOEGA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C#N)C(=O)OC |
Origin of Product |
United States |
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